molecular formula C17H14ClN3OS B5986425 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide

Cat. No. B5986425
M. Wt: 343.8 g/mol
InChI Key: NJSXUZYVLPSOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.

Mechanism of Action

2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. It is overexpressed in many types of cancer and is required for the proper formation of the mitotic spindle during cell division. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. It also disrupts the formation of the mitotic spindle and induces mitotic arrest. In addition, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it is a highly selective inhibitor of Aurora A kinase. It does not inhibit other kinases in the cell, which can reduce the potential for off-target effects. However, one limitation of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide as an anticancer agent.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with methylthiourea to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxamide. The final step involves the reaction of this compound with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and ovarian cancer. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide can prevent cancer cells from dividing and proliferating.

properties

IUPAC Name

2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXUZYVLPSOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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